molecular formula C14H22Cl2N2O2 B6603073 methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride CAS No. 2241107-37-7

methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride

Cat. No.: B6603073
CAS No.: 2241107-37-7
M. Wt: 321.2 g/mol
InChI Key: LIZNVZXGORUFFK-UHFFFAOYSA-N
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Description

Methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutyl ring, an amino group, and a benzyl group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride typically involves multiple steps, starting with the preparation of the cyclobutyl ring. The amino group is introduced through a series of reactions, including amination and protection-deprotection steps. The benzyl group is then added via a nucleophilic substitution reaction. The final product is obtained by esterification and subsequent purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amino group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alkane derivatives.

Scientific Research Applications

Methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{benzyl[(1s,3s)-3-aminocyclopropyl]amino}acetate: This compound features a cyclopropyl ring instead of a cyclobutyl ring, which may result in different chemical and biological properties.

    Methyl 2-{benzyl[(1s,3s)-3-aminocyclopentyl]amino}acetate: The presence of a cyclopentyl ring can influence the compound’s reactivity and interaction with biological targets.

Uniqueness

Methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[(3-aminocyclobutyl)-benzylamino]acetate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)10-16(13-7-12(15)8-13)9-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10,15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZNVZXGORUFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC1=CC=CC=C1)C2CC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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